7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a 3,5-dimethylphenylmethoxy group and additional methyl groups. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, chromen-2-one derivatives are known for their therapeutic potential. This compound may be explored for its potential use in drug development, particularly for conditions where its biological activities could be beneficial.
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on its application For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses
Comparison with Similar Compounds
7-Methoxycoumarin: A simpler chromen-2-one derivative with a methoxy group at the 7-position.
6-Methylcoumarin: Another chromen-2-one derivative with a methyl group at the 6-position.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Uniqueness: 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a 3,5-dimethylphenylmethoxy group and additional methyl groups makes it a valuable compound for various applications.
Properties
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-7-13(2)9-16(8-12)11-22-18-6-5-17-14(3)10-19(21)23-20(17)15(18)4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESSIGGMSJYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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